molecular formula C9H11BrO2 B079739 4-Bromo-2,5-dimethoxytoluene CAS No. 13321-74-9

4-Bromo-2,5-dimethoxytoluene

Cat. No.: B079739
CAS No.: 13321-74-9
M. Wt: 231.09 g/mol
InChI Key: YDRBZEYUYXQONG-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxytoluene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and two methoxy groups at the 2 and 5 positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

4-Bromo-2,5-dimethoxytoluene primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors play crucial roles in modulating neurotransmission, mood, and perception.

Mode of Action

The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it induces a conformational change that activates intracellular signaling pathways. This interaction leads to altered neurotransmitter release and changes in neuronal excitability, contributing to its psychoactive effects .

Biochemical Pathways

This compound affects several biochemical pathways, including the serotonin signaling pathway. Activation of 5-HT2A receptors can lead to increased intracellular calcium levels and activation of protein kinase C (PKC), which further modulates various downstream targets . These changes can influence mood, cognition, and perception.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, including the brain . It undergoes hepatic metabolism, primarily through demethylation and bromination, and is excreted via the kidneys . These properties impact its bioavailability and duration of action.

Result of Action

At the molecular level, this compound’s action results in altered neurotransmitter release and receptor activity. This leads to changes in neuronal firing patterns and synaptic plasticity . At the cellular level, these effects manifest as altered mood, perception, and cognition, which are characteristic of its psychoactive properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound . For instance, acidic or basic conditions can affect its chemical stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can modulate its pharmacokinetics and pharmacodynamics .

: DrugBank : Springer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethoxytoluene typically involves the bromination of 2,5-dimethoxytoluene. One common method includes the following steps:

    Starting Material: 2,5-Dimethoxytoluene.

    Bromination: The reaction is carried out using bromine (Br2) in the presence of a solvent like acetic acid (AcOH) and a catalyst such as sodium acetate (NaOAc).

    Isolation: The product is isolated by quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by extraction with ethyl acetate (EtOAc).

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale Bromination: Using industrial reactors to handle larger quantities of reactants.

    Continuous Flow Systems: To ensure efficient mixing and reaction control.

    Purification: Employing techniques like distillation and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethoxytoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of boronic acids.

    Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as ceric ammonium nitrate (CAN) in acetonitrile (CH3CN).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Formation of 2,5-dimethoxyphenyl derivatives.

    Oxidation: Formation of 2,5-dimethoxybenzoquinone.

    Reduction: Formation of 2,5-dimethoxytoluene.

Scientific Research Applications

4-Bromo-2,5-dimethoxytoluene is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A psychoactive compound with similar structural features.

    2-Bromo-1,4-dimethoxybenzene: Another brominated dimethoxybenzene derivative.

    4-Bromo-2,5-dimethoxyphenylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.

Uniqueness

4-Bromo-2,5-dimethoxytoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and methoxy groups make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBZEYUYXQONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349158
Record name 4-BROMO-2,5-DIMETHOXYTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-74-9
Record name 1-Bromo-2,5-dimethoxy-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13321-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-2,5-DIMETHOXYTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-dimethoxytoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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